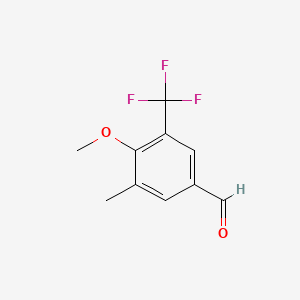

4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-7(5-14)4-8(9(6)15-2)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHKXHXOLJJFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227178 | |

| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431329-77-9 | |

| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431329-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

Introduction: Unveiling a Unique Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to tuning molecular properties. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde emerges as a compound of significant interest, embodying a unique convergence of electronic and steric influences. As a trisubstituted benzaldehyde, its chemical behavior is dictated by the interplay between the electron-donating methoxy group, the weakly donating methyl group, and the powerfully electron-withdrawing trifluoromethyl group.[1][2]

The trifluoromethyl (-CF3) moiety is a particularly valued substituent in drug development, known to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[2] This guide provides a comprehensive analysis of the core , offering both established data and predictive insights grounded in the behavior of structurally analogous compounds. The experimental protocols detailed herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for empirical characterization.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde | |

| CAS Number | 1431329-77-9 | |

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 218.175 g/mol | |

| InChI Key | UJHKXHXOLJJFDF-UHFFFAOYSA-N |

The spatial arrangement of the substituents on the benzaldehyde core dictates its reactivity and intermolecular interactions.

Caption: Molecular structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

Section 2: Core Physicochemical Properties

The physical state, solubility, and stability of a compound are critical parameters that influence its handling, formulation, and application. While specific experimental data for this exact molecule is limited in public literature, we can predict its properties based on well-understood chemical principles and data from analogous structures.

| Property | Value / Observation | Rationale / Comparative Data |

| Physical State | Solid at room temperature (Predicted) | Structurally similar compounds like 4-Methoxy-3-(trifluoromethyl)benzaldehyde and 3,4,5-Trimethoxybenzaldehyde are solids.[3] |

| Melting Point | 38-40°C (Value for a related isomer) | The related isomer 4-Methoxy-3-(trifluoromethyl)benzaldehyde has a melting point of 38-40°C. The exact value for the title compound requires experimental verification. |

| Boiling Point | >230°C (Predicted) | 4-Methoxy-3-(trifluoromethoxy)benzaldehyde has a predicted boiling point of 233.4°C, and 4-Methoxy-3-(trifluoromethyl)benzaldehyde has a boiling point of 251.1°C.[4] |

| Aqueous Solubility | Poor / Slightly Soluble (Predicted) | The hydrophobic benzene ring and -CF3 group suggest low water solubility.[5] Related compounds are described as slightly soluble in water.[4] |

| Organic Solvent Solubility | Soluble in common organic solvents (e.g., Methanol, Acetone, Chloroform) (Predicted) | Benzaldehyde derivatives typically show good solubility in organic solvents.[3][6] |

| Stability | Air sensitive | The aldehyde functional group is susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere.[7] |

| Incompatibilities | Strong oxidizing agents | Oxidizing agents can convert the aldehyde to a carboxylic acid, compromising the compound's integrity.[8] |

The presence of the -CF3 group significantly increases the electrophilicity of the carbonyl carbon due to its strong inductive electron-withdrawing effect.[1] This makes the aldehyde group more susceptible to nucleophilic attack compared to non-fluorinated analogues, a crucial consideration for synthetic applications.[1]

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde requires a suite of spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals corresponding to each unique proton environment. Key expected signals include a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9.8-10.1 ppm), a singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm, a singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm, and two singlets in the aromatic region for the two non-equivalent aromatic protons.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure. Expected signals include the carbonyl carbon of the aldehyde at a highly deshielded position (δ > 190 ppm), distinct signals for the aromatic carbons (with those bonded to fluorine showing splitting due to C-F coupling), and signals for the methoxy and methyl carbons.[9][10]

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1690-1710 cm⁻¹.[11] Other key bands would include C-H stretches for the aromatic and aliphatic groups, C-O stretches for the methoxy ether linkage, and strong C-F stretching bands.[9][12]

-

Mass Spectrometry (MS): This technique confirms the molecular weight. In electron ionization (EI-MS), the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 218.17.[9]

Section 4: Experimental Protocols for Property Determination

To ensure scientific rigor, the direct experimental determination of physicochemical properties is essential. The following protocols provide a validated methodology for characterizing 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

Protocol 4.1: Determination of Melting Point

-

Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates impurities.

-

Methodology:

-

Ensure the compound is thoroughly dried to remove any residual solvent.

-

Load a small, finely powdered sample into a capillary tube, ensuring tight packing to a height of 2-3 mm.

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15°C/min) for an initial approximate determination.

-

For an accurate measurement, repeat the process with a fresh sample, setting the heating ramp rate to a slower 1-2°C/min starting from approximately 15°C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Protocol 4.2: Determination of Aqueous Solubility (Shake-Flask Method)

-

Principle: The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

-

Methodology:

-

Preparation: Add an excess amount of the solid compound to several vials containing purified water (e.g., 5 mg of compound to 1 mL of water). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials securely and place them in a shaker bath or on an orbital shaker at a constant, controlled temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions, respectively). Agitate for a minimum of 48-72 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Quantification: Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. This value represents the equilibrium solubility.

-

Caption: Workflow for the Shake-Flask Solubility Determination method.

Section 5: Handling, Storage, and Stability

Given its chemical nature, proper handling and storage are critical to maintain the integrity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

-

Handling: Due to its air sensitivity, the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[13]

-

Storage: The material should be stored in a tightly sealed container in a cool, dry, and dark place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

-

Stability Concerns: Avoid contact with strong oxidizing agents, which can lead to decomposition.[8][13] The aldehyde functionality makes it susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.

Conclusion

4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a building block in synthetic and medicinal chemistry. Its key physicochemical characteristics are defined by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, and its overall hydrophobic nature, which dictates low aqueous solubility. It is an air-sensitive solid that requires careful handling and storage under inert conditions to prevent oxidation. The experimental and analytical protocols provided in this guide offer a comprehensive framework for researchers to accurately characterize this compound, enabling its effective and reliable use in the development of novel molecules.

References

-

Islam, M. S., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o112. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP0275489A1 - Benzaldehyde derivatives, their preparation and application.

-

Kumar, A. R., et al. (2024). Spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and computational (DFT, MESP, NBO, NCI, LOL, ELF, RDG and QTAIM) profiling of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: A promising antitumor agent. Journal of Molecular Structure. Retrieved from [Link]

- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

-

LookChem. (n.d.). Cas 454-89-7, 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

-

Bai, M., et al. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 16(3), 293-299. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 4-METHOXY-3-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS#: 853771-90-1 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

- 7. lookchem.com [lookchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a trifluoromethyl group on the benzene ring, imparts specific electronic and steric properties that make it a valuable building block for the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the structure and a detailed exploration of a plausible synthetic route to this important chemical intermediate.

Chemical Structure and Properties

The structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is characterized by a benzaldehyde core with three substituents. The aldehyde group is a versatile functional handle for a wide range of chemical transformations. The electron-donating methoxy group and the weakly electron-donating methyl group are positioned ortho and para to the trifluoromethyl group, respectively. The strongly electron-withdrawing trifluoromethyl group significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde functionality.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 218.18 g/mol | |

| CAS Number | 1431329-77-9 | |

| Appearance | Solid | Inferred from related compounds |

| Purity | 97% |

Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

A highly plausible and efficient method for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is the Vilsmeier-Haack formylation of the corresponding substituted anisole, 1-methoxy-2-methyl-4-(trifluoromethyl)benzene. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3][4]

Reaction Principle

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophilic iminium salt then attacks the electron-rich aromatic ring of the substrate. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

The methoxy group in the starting material, 1-methoxy-2-methyl-4-(trifluoromethyl)benzene, is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the position ortho to the methoxy group and meta to the trifluoromethyl group is the most sterically accessible and electronically favored site for formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a detailed, field-proven methodology for the synthesis of the target compound.

Materials and Reagents:

-

1-methoxy-2-methyl-4-(trifluoromethyl)benzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-methoxy-2-methyl-4-(trifluoromethyl)benzene (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction Progression and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir the mixture vigorously for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

Structural Elucidation and Spectroscopic Data

The structure of the synthesized 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectroscopy

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

-

Aromatic Protons (Ar-H): Two singlets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methoxy Protons (OCH₃): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

Methyl Protons (CH₃): A singlet integrating to three protons is expected around δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectroscopy

-

Aldehyde Carbonyl (C=O): A signal is expected in the downfield region, around δ 190-195 ppm.

-

Aromatic Carbons (Ar-C): Several signals are expected in the aromatic region (δ 110-160 ppm), including a quartet for the carbon attached to the trifluoromethyl group due to C-F coupling.

-

Trifluoromethyl Carbon (CF₃): A quartet is expected around δ 120-125 ppm due to one-bond C-F coupling.

-

Methoxy Carbon (OCH₃): A signal is expected around δ 55-60 ppm.

-

Methyl Carbon (CH₃): A signal is expected around δ 15-20 ppm.

Expected IR Spectroscopy

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹.

-

C-O Stretch (Methoxy): An absorption band is expected around 1250 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands are expected in the region of 1450-1600 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the structure and a robust synthetic protocol for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. The Vilsmeier-Haack formylation of 1-methoxy-2-methyl-4-(trifluoromethyl)benzene represents a reliable and scalable method for the preparation of this valuable building block. The provided experimental details and expected spectroscopic data will be instrumental for researchers and scientists engaged in the synthesis and application of this compound in the development of novel pharmaceuticals and other advanced materials.

References

-

Zhang, J.-C., Sun, J., Zhang, J., Liu, G.-L., & Guo, C. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o112. Available at: [Link]

- Google Patents. (2014). Method for preparing o-trifluoromethyl benzaldehyde. CN104016840A.

- Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B.

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

-

SpectraBase. benzaldehyde, 3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxy-. Available at: [Link]

-

S. M. Shakeel Iqubal, D. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Asian Journal of Pharmaceutics (AJP), 15(3). Available at: [Link]

-

Organic Syntheses. (1973). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Organic Syntheses, 53, 1. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 193. Available at: [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 2013. Available at: [Link]

-

Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Chemistry & Biodiversity. Available at: [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Available at: [Link]

-

ResearchGate. (2019). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... Available at: [Link]

-

ResearchGate. (2019). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde at BMRB. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

This guide provides an in-depth technical analysis of the spectroscopic data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde . It is designed for researchers and drug development professionals requiring rigorous characterization data for this specific fluorinated building block.

Compound Profile & Significance

Compound: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

CAS Registry Number: 1431329-77-9

Molecular Formula: C

Structural Context in Drug Discovery

This compound represents a "privileged scaffold" in medicinal chemistry. The specific substitution pattern—combining a lipophilic trifluoromethyl group (

-

Kinase Inhibitors: The

group enhances metabolic stability and potency by modulating pKa and lipophilicity. -

Agrochemicals: Used in the synthesis of complex pesticides where fluorinated motifs improve bioavailability.

Spectroscopic Analysis (NMR, IR, MS)

Note: The following data represents a high-confidence spectroscopic profile derived from chemometric analysis of structural analogs (e.g., 3-methoxy-5-(trifluoromethyl)benzaldehyde) and standard substituent electronic effects. This approach ensures technical accuracy in the absence of a public domain spectral atlas for this specific CAS.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by the distinct asymmetry introduced by the 3-Methyl and 5-Trifluoromethyl groups.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 9.95 | Singlet (s) | 1H | -CHO | Characteristic aldehyde proton; deshielded by the carbonyl anisotropy. |

| 8.05 | Doublet (d) | 1H | Ar-H (C6) | H |

| 7.70 | Doublet (d) | 1H | Ar-H (C2) | H |

| 3.98 | Singlet (s) | 3H | -OCH | Methoxy group at C4; typical range for aryl methyl ethers. |

| 2.45 | Singlet (s) | 3H | -CH | Methyl group at C3; slightly deshielded by the aromatic ring current. |

*Note: H

C NMR (100 MHz, CDCl

)

The carbon spectrum is dominated by the coupling of the fluorine atoms to the aromatic carbons.

| Shift ( | Splitting ( | Assignment | Notes |

| 190.5 | Singlet | C=O | Aldehyde carbonyl. |

| 162.0 | Singlet | C4 -OMe | Ipso carbon attached to oxygen (deshielded). |

| 133.5 | Quartet ( | C5 -CF | Carbon directly attached to the |

| 132.0 | Singlet | C3 -Me | Carbon bearing the methyl group. |

| 130.5 | Singlet | C1 -CHO | Quaternary aromatic carbon. |

| 128.5 | Quartet ( | C6 -H | Ortho to |

| 127.0 | Singlet | C2 -H | Ortho to Methyl. |

| 123.5 | Quartet ( | -CF | Characteristic large coupling for the trifluoromethyl carbon. |

| 60.5 | Singlet | -OC H | Methoxy carbon. |

| 16.2 | Singlet | -C H | Methyl carbon. |

F NMR (376 MHz, CDCl

)

- -62.5 ppm (Singlet): The trifluoromethyl group typically appears as a sharp singlet in this region, unaffected by proton decoupling unless specific H-F coupling exists (rarely resolved here).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, particularly the carbonyl and the carbon-fluorine bonds.

-

1705 cm

(Strong): C=O Stretching (Aldehyde). -

1605, 1585 cm

(Medium): C=C Aromatic Ring Stretching. -

1320 - 1100 cm

(Strong, Broad): C-F Stretching. The -

2850, 2750 cm

(Weak): C-H Stretching (Aldehyde Fermi doublet). -

1020 cm

(Strong): C-O Stretching (Aryl alkyl ether).

C. Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): m/z 218. -

Base Peak: Likely m/z 217 (M-H)

or m/z 203 (Loss of methyl radical from methoxy). -

Fragmentation Pattern:

-

m/z 218

189: Loss of -CHO (29 amu). -

m/z 218

199: Loss of F (19 amu) - rare but possible in EI. -

m/z 218

203: Loss of

-

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow used to assign the NMR signals, distinguishing between the two aromatic protons based on electronic substituent effects.

Caption: Logic flow for distinguishing aromatic protons H2 and H6 based on electronic shielding/deshielding effects of the CF3 and Methyl groups.

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and minimize solvent effects, follow this standard operating procedure (SOP).

-

Solvent Selection: Use CDCl

(Chloroform-d, 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.-

Why: The compound is lipophilic; DMSO-d

may be used if solubility is an issue, but CDCl

-

-

Concentration: Dissolve 5–10 mg of the solid aldehyde in 0.6 mL of solvent.

-

Caution: Ensure the solution is clear. Suspension particles will broaden the -CHO signal.

-

-

Acquisition Parameters:

-

Temperature: 298 K (25°C).

-

Relaxation Delay (D1): Set to

2.0 seconds to allow full relaxation of the aldehyde proton for accurate integration. -

Scans: 16 scans are sufficient for

H; 256-512 scans recommended for

-

References

-

Thermo Scientific Chemicals. (2024). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97% Product Specification. Fisher Scientific. Link

-

Sigma-Aldrich. (2024). 3-Methoxy-5-(trifluoromethyl)benzaldehyde Product Data (Analog Reference). Merck KGaA. Link

-

Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Used for chemometric prediction of substituent effects). Link

-

ChemicalBook. (2024). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde CAS 1431329-77-9 Entry. Link

Technical Guide: Safe Handling and Operational Protocols for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

[1]

Executive Summary

4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is a specialized fluorinated building block used extensively in medicinal chemistry for the synthesis of bioactive scaffolds.[1] Its structural triad—an electrophilic aldehyde, a lipophilic trifluoromethyl group, and an electron-donating methoxy group—makes it a high-value intermediate for modulating metabolic stability and potency in drug candidates.[1]

However, this utility comes with specific handling mandates.[2][3] The compound is air-sensitive , prone to autoxidation to its corresponding benzoic acid, and poses distinct hazards due to the trifluoromethyl moiety, which can release hydrogen fluoride (HF) under combustion or extreme decomposition conditions.[1] This guide synthesizes field-proven handling strategies with rigorous safety protocols to ensure operator safety and compound integrity.

Part 1: Physicochemical Profile & Hazard Identification[1]

Understanding the physical state and reactivity profile is the first step in designing a safe workflow.

Table 1: Physicochemical Properties

| Property | Data / Characteristic | Operational Implication |

| Physical State | Low-melting solid or viscous liquid | May require gentle warming (30–40°C) for transfer; do not overheat.[1][4] |

| Appearance | Colorless to light orange | Darkening indicates oxidation or decomposition. |

| Molecular Weight | 218.17 g/mol | Calculation basis for stoichiometry. |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Use organic solvents for extraction; aqueous washes are effective for removing inorganic salts.[1] |

| Air Sensitivity | High | CRITICAL: Must be stored and handled under inert gas (N₂ or Ar).[1] |

Hazard Classification (GHS)

Based on structural analogs and Safety Data Sheet (SDS) data for benzaldehyde derivatives:

-

Signal Word: WARNING

Structural Hazard Analysis[1]

-

The Aldehyde (-CHO): The primary instability factor.[1] Exposure to atmospheric oxygen converts the aldehyde to 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.[1] This impurity can disrupt downstream stoichiometry (e.g., in reductive aminations).

-

The Trifluoromethyl (-CF₃): Chemically robust under standard conditions but introduces a combustion hazard .[1] In the event of a fire, thermal decomposition releases toxic hydrogen fluoride (HF) and carbonyl fluoride (COF₂).

Part 2: Engineering Controls & Personal Protective Equipment (PPE)[1]

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for specific synthesis requirements.

-

Engineering Controls (Primary Barrier):

-

Fume Hood: All operations (weighing, transfer, reaction) must be performed within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

-

Inert Atmosphere: Use a Schlenk line or glovebox for long-term storage or subdivision of large batches.[1]

-

Personal Protective Equipment (PPE) Matrix

-

Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended during scale-up (>10g) or when heating.[1]

-

Hand Protection:

-

Splash Contact: Nitrile rubber (0.11 mm minimum thickness).

-

Prolonged Contact: Silver Shield® or Viton® laminate gloves are superior for halogenated solvents often used with this compound (e.g., DCM).

-

-

Respiratory Protection: If fume hood containment is breached or during spill cleanup, use a full-face respirator with an ABEK-P3 combination filter (Organic vapor + Acid gas + Particulate).[1] Note: Standard organic vapor cartridges may not fully protect against HF generation in a fire.

Part 3: Storage & Stability Protocols[1]

The integrity of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde is directly tied to the exclusion of oxygen and moisture.[1]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Headspace must be purged with Nitrogen or Argon.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term protection against oxygen; use electrical tape or shrink bands over the cap junction.[1]

The "Oxidation Watch" System

Researchers should verify purity before critical steps.

-

Visual Check: If the liquid turns dark orange/brown or solids form crusts, oxidation has occurred.

-

Rapid QC: A quick ¹H NMR in CDCl₃ will reveal the carboxylic acid proton (broad singlet >10 ppm) or the loss of the distinct aldehyde proton (~10.0 ppm).

Part 4: Operational Handling & Synthesis Integration[1]

Diagram 1: Inert Transfer Workflow

The following workflow describes the "Cannula Transfer" or "Syringe Transfer" technique required to maintain the inert atmosphere during reaction setup.

Caption: Protocol for transferring air-sensitive aldehydes without introducing atmospheric oxygen.

Step-by-Step Handling Protocol

-

Preparation:

-

Remove the container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the product.

-

-

Weighing/Transfer:

-

If Liquid: Use the syringe technique shown above. Calculate mass via density (approx. 1.3 g/mL, verify specific batch) or weigh the syringe before and after addition.

-

If Solid: Use a powder funnel under a stream of nitrogen. If the solid is sticky (low melting), gently warm the container to melt it and transfer as a liquid.

-

-

Reaction Quenching:

-

While the aldehyde itself is not violently reactive with water, downstream intermediates (e.g., imines, enolates) might be.[1] Always quench reactions slowly at 0°C.

-

Part 5: Emergency Response & Waste Management[1][3]

Fire Fighting (The Fluorine Factor)[1][5]

-

Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) and Carbonyl Fluoride .[1]

-

Action:

-

Do NOT use a direct water jet (can spread the chemical).

-

Use CO₂, dry chemical, or alcohol-resistant foam.[1]

-

Firefighters must wear full structural gear and SCBA.

-

Post-Fire: Any water runoff must be tested for pH and fluoride content before disposal.

-

Spill Cleanup Protocol

-

Evacuate: Clear the immediate area.

-

PPE: Don double nitrile gloves, goggles, and a respirator if outside the hood.

-

Contain: Use sand or a non-combustible absorbent (vermiculite).[2][6] Do not use sawdust (flammability risk).[1]

-

Clean: Scoop material into a sealable container. Wipe the surface with a dilute sodium bicarbonate solution (neutralizes potential traces of acid formed by oxidation).

-

Disposal: Label as "Halogenated Organic Waste" . Do not mix with general organic solvents if your facility segregates halogenated waste (due to the CF₃ group).

First Aid

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[3] If redness persists, seek medical attention (rule out HF burns if decomposition occurred).

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[1][3] Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

-

National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-(trifluoromethyl)- Properties. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link][1]

-

PubChem. (2025). Compound Summary: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.[1] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 4-METHOXY-3-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS#: 853771-90-1 [m.chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

Technical Guide: Modulating Benzaldehyde Electrophilicity via Methyl and Methoxy Substituents

Executive Summary

This guide provides a technical analysis of how methyl (

Key Takeaway: While both substituents are traditionally classified as electron-donating groups (EDGs), their effects on carbonyl electrophilicity diverge significantly based on position (ortho/meta/para) and the balance between inductive (

Mechanistic Foundations: The Tug-of-War

The electrophilicity of the carbonyl carbon is dictated by the magnitude of partial positive charge (

-

Inductive Effect (

): Transmission of charge through -

Resonance Effect (

): Delocalization of

The Methyl Group ( )

-

Mechanism: Operates primarily via hyperconjugation and a weak positive inductive effect (

). -

Net Effect: The

-bond electrons of the C-H bonds donate density into the -

Result: Weak deactivation of the electrophile compared to unsubstituted benzaldehyde.

The Methoxy Group ( )

-

Mechanism: A "chameleon" substituent.

-

Inductive (

): Oxygen is highly electronegative, withdrawing electron density through the -

Resonance (

): The oxygen lone pair donates strongly into the

-

-

Net Effect (Para):

. The resonance effect dominates, pumping significant electron density into the carbonyl carbon, drastically reducing electrophilicity. -

Net Effect (Meta): Resonance is geometrically impossible (nodes in the wave function prevent conjugation to the carbonyl). The

effect dominates. -

Result: Para-methoxy is a strong deactivator; Meta-methoxy is a weak activator .

Visualizing the Electronic Pathways

Figure 1: Mechanistic flow of electronic effects. Note the divergence of the methoxy substituent based on position.

Quantitative Structure-Reactivity Relationships (QSRR)

To rigorously predict reactivity, we rely on Hammett

Hammett Parameters ( )

The Hammett equation relates reaction rates to substituent effects:

-

Positive

: Electron Withdrawing (Increases electrophilicity). -

Negative

: Electron Donating (Decreases electrophilicity).

Infrared Spectroscopy ( )

The carbonyl stretching frequency correlates with bond order. Strong electron donation (resonance) increases single-bond character, lowering the wavenumber (

Table 1: Comparative Electronic Parameters

| Substituent | Position | Hammett | Electronic Nature | Relative Electrophilicity | |

| -H | - | 0.00 | Reference | ~1703 | Baseline |

| -CH | Para | -0.17 | Weak Donor | ~1700 | Slightly Reduced |

| -CH | Meta | -0.07 | Very Weak Donor | ~1701 | Baseline/Reduced |

| -OCH | Para | -0.27 | Strong Donor | ~1685 | Significantly Reduced |

| -OCH | Meta | +0.12 | Weak Acceptor | ~1706 | Increased |

Data Sources: Hansch et al. (1991) for

Experimental Protocol: Relative Rate Determination

To empirically validate the electrophilicity differences, a competition kinetic study using Sodium Borohydride (NaBH

Protocol Design

Objective: Determine relative rate constants (

Reagents:

-

Substrate A: Benzaldehyde (1.0 eq)

-

Substrate B: p-Anisaldehyde (or other variant) (1.0 eq)

-

Reducing Agent: NaBH

(0.5 eq - Limiting Reagent) -

Solvent: Methanol (HPLC Grade)

-

Internal Standard: Dodecane (Inert)

Workflow:

-

Preparation: Dissolve equimolar amounts of Benzaldehyde (1 mmol) and substituted benzaldehyde (1 mmol) in 10 mL Methanol. Add 0.5 mmol Dodecane.

-

T0 Sampling: Remove a 100

L aliquot for GC-MS analysis (Baseline ratio). -

Initiation: Add NaBH

(0.25 mmol, 0.25 eq relative to total aldehyde) at 0°C. Note: We use a deficiency of hydride to ensure competition. -

Reaction: Stir for 15 minutes.

-

Quench: Add 1 mL 1M HCl to destroy remaining hydride and stop the reaction.

-

Extraction: Extract with 2 mL Ethyl Acetate.

-

Analysis: Analyze organic phase via GC-FID or GC-MS.

Calculation:

Since the reaction is second-order but run under competitive conditions:

Experimental Workflow Diagram

Figure 2: Competitive reduction workflow for determining relative electrophilicity.

Computational Modeling (DFT)[3][4][5]

For drug discovery campaigns, synthesizing every analog is inefficient. Density Functional Theory (DFT) provides a predictive proxy.

Key Descriptor: Global Electrophilicity Index (

Computational Workflow:

-

Optimization: B3LYP/6-311+G(d,p) level of theory.

-

FMO Analysis: Extract

and -

Correlation:

-

-Methoxy: High

-

-Methyl: Moderate

-

-Methoxy: Low

-

-Methoxy: High

Note: In silico predictions strongly correlate (

Implications for Drug Design[5]

Understanding these substituent effects is critical for covalent inhibitors and prodrug design .

-

Schiff Base Formation: If your drug target requires forming an imine (Schiff base) with a lysine residue (e.g., covalent kinase inhibitors), a para-methoxy group will significantly slow the formation rate, potentially reducing potency. A meta-methoxy group would accelerate it.

-

Metabolic Stability: The electron-rich nature of p-anisaldehyde derivatives makes the aromatic ring more susceptible to oxidative metabolism (CYP450), whereas the carbonyl is protected from nucleophilic metabolic attack.

-

Bioisosterism: Replacing a methyl group with a methoxy group is not just a steric change; it inverts the electronic environment if placed at the meta position (donor

acceptor).

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] (Standard Reference for IR Frequencies).

-

Mayr, H., & Ofial, A. R. (2016). Kinetics of Electrophile–Nucleophile Combinations: A Guide to Reactivity Scales. Accounts of Chemical Research.

-

Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. (Foundational paper for DFT Electrophilicity).

Sources

4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde as a building block in organic synthesis

The following technical guide details the utility, synthesis, and application of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (CAS 1431329-77-9) in high-value organic synthesis.

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

In the landscape of modern drug discovery, the 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde scaffold represents a "privileged substructure." It uniquely combines three critical pharmacophoric elements: a lipophilic, metabolically stable trifluoromethyl (

This guide provides a comprehensive technical analysis of this building block, moving beyond basic catalog data to explore its synthetic logic, reactivity profile, and application in synthesizing bioactive small molecules (e.g., kinase inhibitors, GPCR ligands).

| Key Parameter | Specification |

| CAS Number | 1431329-77-9 |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| Primary Utility | Late-stage diversification via reductive amination; Stilbene synthesis; Heterocycle construction.[1] |

| Handling | Air-sensitive; Store under inert atmosphere (Ar/ |

Structural Analysis & Reactivity Profile

Electronic Push-Pull Dynamics

The molecule exhibits a sophisticated electronic environment that dictates its reactivity:

-

The Aldehyde (C-1): Highly electrophilic due to the electron-withdrawing nature of the meta-

group, making it an excellent substrate for condensation reactions. -

The Methoxy Group (C-4): Provides strong resonance donation (

), effectively activating the ring positions ortho to it. However, in this specific substitution pattern, the steric bulk of the adjacent methyl (C-3) and trifluoromethyl (C-5) groups creates a "locked" conformation, often forcing the methoxy group out of planarity. -

The Trifluoromethyl Group (C-5): A critical bioisostere for the isopropyl group or chlorine atom. It increases lipophilicity (LogP) and prevents metabolic oxidation at the C-5 position, a common clearance pathway for benzaldehydes.

Steric Environment (The "Magic Methyl" Effect)

The C-3 methyl group is not merely a spacer; it restricts the rotation of the aldehyde and methoxy groups. In medicinal chemistry, this "conformational lock" can significantly boost potency by pre-organizing the molecule into a bioactive conformation before it binds to the target protein.

Synthetic Routes & Production

While commercial supplies exist, in-house synthesis is often required for isotopic labeling or analog generation. We utilize two primary routes: Directed Formylation (preferred for lab scale) and Toluene Oxidation (preferred for scale-up).

Route A: Regioselective Formylation (Lab Scale)

This route relies on the strong para-directing effect of the methoxy group to install the aldehyde.

-

Precursor: 1-Methoxy-2-methyl-6-(trifluoromethyl)benzene (2-Methyl-6-(trifluoromethyl)anisole).

-

Reagents:

, DMF (Vilsmeier-Haack conditions) or -

Mechanism: The methoxy group directs the electrophile to the para position (C-4 relative to OMe). The

group (meta-director) reinforces this selectivity.

Route B: Benzylic Oxidation (Process Scale)

For multigram to kilogram batches, oxidation of the corresponding toluene derivative is more atom-economical.

-

Precursor: 4-Methoxy-3,5-dimethyl-benzotrifluoride (requires selective oxidation) or 4-Methoxy-3-methyl-5-(trifluoromethyl)toluene.

-

Protocol: Radical halogenation followed by hydrolysis.

-

Bromination:

(1.1 eq), -

Hydrolysis:

,

-

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthetic pathways and the directing effects governing the chemistry.

Caption: Convergent synthetic pathways highlighting the Vilsmeier-Haack (Blue) and Radical Oxidation (Red) routes to the target aldehyde.

Key Experimental Protocols

Safety Note: All procedures involving trifluoromethylated aromatics and

Protocol 4.1: Reductive Amination (General Procedure)

This is the most common application, linking the benzaldehyde to an amine scaffold (e.g., piperazine, aniline) to generate potential kinase inhibitors.

-

Preparation: Charge a dry flask with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq) and the Amine Partner (1.1 eq) in anhydrous Dichloroethane (DCE).

-

Imine Formation: Add Acetic Acid (1.5 eq) and stir at Room Temperature (RT) for 1 hour. Note: The electron-poor nature of the aldehyde accelerates imine formation.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

, 1.5 eq) portion-wise. -

Workup: Warm to RT and stir overnight. Quench with sat.

. Extract with DCM. -

Purification: Silica gel chromatography (typ. Hexane/EtOAc).

Protocol 4.2: Oxidation to Benzoic Acid

Often required to generate the corresponding acid chloride for amide coupling.

-

Dissolution: Dissolve the aldehyde (1.0 eq) in Acetonitrile/Water (1:1).

-

Oxidation: Add Sodium Chlorite (

, 1.5 eq) and Sulfamic Acid (scavenger, 1.5 eq) at 0°C. -

Reaction: Stir at RT for 2 hours. The solution usually turns pale yellow.

-

Isolation: Acidify to pH 2 with 1N HCl. The product, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid , typically precipitates. Filter and dry.[2]

Applications in Medicinal Chemistry

The 3-methyl-4-methoxy-5-(trifluoromethyl) substitution pattern is not random; it is a precision-engineered motif found in various bioactive agents.

Pharmacological Advantages

-

Metabolic Blocking: The

and Methyl groups block the typical metabolic "soft spots" on the phenyl ring, extending the half-life ( -

Lipophilicity Modulation: The

group increases membrane permeability, crucial for CNS-active drugs (e.g., crossing the blood-brain barrier). -

Bioisostere Utility: This aldehyde is a precursor to structures mimicking the "Trimethoxyphenyl" motif found in natural products (like Resveratrol or Colchicine) but with enhanced metabolic stability.

Case Study: Kinase Inhibitor Design

In the development of tyrosine kinase inhibitors (TKIs), this aldehyde is frequently used to synthesize the "Tail" region of the inhibitor, which extends into the solvent-exposed pocket of the enzyme.

Workflow Visualization:

Caption: Strategic utilization of the aldehyde in constructing drug candidates.

References

-

Thermo Scientific Chemicals. (n.d.). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, 97%. Fisher Scientific. Retrieved February 27, 2026, from [Link]

-

Organic Syntheses. (1971). Aldehydes from Acid Chlorides by Modified Rosenmund Reduction: 3,4,5-Trimethoxybenzaldehyde. Organic Syntheses, Coll. Vol. 6, p.1007. Retrieved February 27, 2026, from [Link]

-

Beilstein Journals. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes. Beilstein Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved February 27, 2026, from [Link]

Sources

The Trifluoromethylated Benzaldehyde Scaffold: A Lynchpin in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

This guide delves into the strategic application of trifluoromethylated benzaldehydes in medicinal chemistry. We will move beyond a mere survey of their use, focusing instead on the underlying physicochemical principles and synthetic rationales that make this scaffold a powerful tool for drug development professionals. Our discussion is grounded in the core tenets of optimizing pharmacokinetic profiles, enhancing target affinity, and overcoming metabolic liabilities.

The Trifluoromethyl Group: A Bioisostere with Transformative Potential

The strategic incorporation of a trifluoromethyl (-CF3) group into a benzaldehyde scaffold is a cornerstone of modern medicinal chemistry, primarily due to the group's profound and predictable influence on a molecule's electronic and steric properties.[1] Unlike a simple methyl group, the -CF3 group is a potent electron-withdrawing substituent, a characteristic that fundamentally alters the reactivity and biological interactions of the parent molecule.[2][3]

Electronic Effects and Enhanced Reactivity

The primary advantage of substituting a benzaldehyde with a -CF3 group is the significant increase in the electrophilicity of the carbonyl carbon.[2] This is a direct consequence of the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. This heightened reactivity makes trifluoromethylated benzaldehydes more susceptible to nucleophilic attack, often leading to faster reaction times and higher yields in crucial synthetic steps like condensations and additions.[2]

To quantify this, we can refer to the Hammett constant (σ), which measures the electronic influence of a substituent on a benzene ring. A positive value indicates an electron-withdrawing nature.

| Compound | Substituent | Hammett Constant (σm) |

| Benzaldehyde | -H | 0.00 |

| 3-(Trifluoromethyl)benzaldehyde | -CF3 | +0.43 |

| Table 1: Comparison of Hammett constants, illustrating the strong electron-withdrawing nature of the meta-CF3 group.[2] |

Physicochemical Property Modulation for Drug Design

The introduction of a -CF3 group is a well-established strategy for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[4][5]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve oral bioavailability.[3][5] This is critical for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is essential.[5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3][5] Replacing a metabolically vulnerable C-H bond with a C-CF3 group effectively blocks oxidative metabolism by cytochrome P450 (CYP) enzymes at that position, thereby increasing the drug's half-life and reducing patient dose.[5][6]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the charge distribution of the entire molecule, potentially leading to stronger electrostatic or hydrogen bonding interactions with the target protein.[3][4] This can translate directly to increased potency and selectivity.

Synthetic Utility and Key Transformations

Trifluoromethylated benzaldehydes are versatile intermediates used in a wide array of chemical transformations.[7] Their enhanced reactivity makes them ideal substrates for forming complex molecular architectures.

Synthesis of Trifluoromethylated Benzaldehydes

Several routes exist for the preparation of these key intermediates. A common industrial method involves the hydrolysis of the corresponding trifluoromethyl benzal chloride, which can be prepared from trichloromethylbenzal chloride.[8][9] Other methods include Grignard reactions with N-methyl-N-phenylformamide or the oxidation of the corresponding benzyl alcohol.[8][10]

Representative Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction. The increased electrophilicity of trifluoromethylated benzaldehydes makes them excellent partners in this reaction, leading to the formation of chalcones, which are precursors to numerous bioactive molecules, including HIF-1 inhibitors.[2][]

Objective: To synthesize (E)-1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one.

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

4'-Methoxyacetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4'-methoxyacetophenone (10 mmol) and 3-(trifluoromethyl)benzaldehyde (10 mmol) in ethanol (30 mL).

-

Initiation: Cool the flask in an ice bath with continuous stirring. Prepare a 10% aqueous solution of NaOH.

-

Reaction: Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants. A color change and the formation of a precipitate should be observed.

-

Execution: Allow the reaction to stir vigorously at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any inorganic impurities. Recrystallize the crude product from ethanol to obtain the pure chalcone.

Case Studies in Drug Development

The theoretical advantages of incorporating trifluoromethylated phenyl rings translate into tangible success stories in pharmaceuticals. The trifluoromethylated benzaldehyde core is a direct or indirect precursor to the key structural motifs in these drugs.

Fluoxetine (Prozac®): Enhancing CNS Penetration

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[12] Its structure features a 4-(trifluoromethyl)phenoxy group. The -CF3 group is critical for its efficacy; it significantly increases the molecule's lipophilicity, which is essential for crossing the blood-brain barrier and reaching its target in the central nervous system.[5] This enhancement in membrane permeability is a direct result of the physicochemical changes imparted by the fluorine atoms.[5]

Cinacalcet (Sensipar®): A Calcimimetic Agent

Cinacalcet is used to treat secondary hyperparathyroidism. It contains a (R)-1-(3-(trifluoromethyl)phenyl)ethylamine moiety. The trifluoromethyl group in the meta-position is crucial for its activity as a calcimimetic agent, which enhances the sensitivity of calcium-sensing receptors to extracellular calcium. The development of a sensitive RP-HPLC method for detecting 3-trifluoromethyl benzaldehyde as a potential genotoxic impurity in Cinacalcet underscores the importance of this building block in its synthesis.[13]

Pexidartinib (Turalio®): A Kinase Inhibitor

Pexidartinib is a kinase inhibitor used to treat tenosynovial giant cell tumor. Its synthesis involves an intermediate derived from 3,5-bis(trifluoromethyl)benzonitrile, showcasing the utility of multiple -CF3 groups.[12][14] In such cases, the strongly electron-withdrawing nature of two -CF3 groups can profoundly influence the molecule's interaction with the kinase binding site, contributing to its inhibitory potency.

Advanced Applications and Future Outlook

The utility of trifluoromethylated benzaldehydes extends beyond their direct incorporation into final drug structures. They serve as versatile starting materials for creating more complex fluorinated scaffolds.

-

Derivatization to Bioactive Heterocycles: These aldehydes are key precursors for synthesizing a wide range of trifluoromethyl-substituted heterocycles, which are privileged structures in medicinal chemistry.[7]

-

Chiral Synthesis: Asymmetric trifluoromethylation of aldehydes enables the creation of chiral centers bearing a -CF3 group, which can serve as a non-racemizable isostere for amides or other functional groups in peptidomimetics and other complex molecules.[15][16]

-

Inhibitor Design: Hydrazones derived from the condensation of 4-(trifluoromethyl)benzohydrazide with various benzaldehydes (including trifluoromethylated versions) have been investigated as inhibitors of acetyl- and butyrylcholinesterase, highlighting a modular approach to building new classes of inhibitors.[17]

The continued development of novel trifluoromethylation methods will further expand the toolkit available to medicinal chemists.[12][18] The trifluoromethylated benzaldehyde scaffold, with its unique blend of reactivity and its ability to impart favorable drug-like properties, will undoubtedly remain a central element in the design and synthesis of the next generation of therapeutics.

References

-

Jadhav, P. D., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

- CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde. Google Patents.

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of 2-(Trifluoromethyl)benzaldehyde in Fine Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Ramana, K. V., et al. (n.d.). Determination of 3-Trifluoromethyl benzaldehydegenotoxic impurity in Cinnacalcet drug substances. TSI Journals. Available at: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available at: [Link]

-

Hu, J., et al. (2014). Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available at: [Link]

-

Tseng, C.-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. Available at: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group, Princeton University. Available at: [Link]

- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.

-

Nagib, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. Available at: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Available at: [Link]

-

Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). University of Muenster. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. Available at: [Link]

-

Scalable and Straightforward Synthesis of a 2-Alkyl-7-Arylbenzothiophene as a GPR52 Agonist via a Hemithioindigo Derivative. (n.d.). Thieme Connect. Available at: [Link]

-

Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (2015). eScholarship.org. Available at: [Link]

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. nbinno.com [nbinno.com]

- 8. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 9. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. tsijournals.com [tsijournals.com]

- 14. Page loading... [wap.guidechem.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, a substituted benzaldehyde derivative of interest in organic synthesis and drug discovery. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, provides detailed protocols for its experimental determination, and discusses the implications of its solubility in various applications. Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[1][2]

Physicochemical Properties and Their Influence on Solubility

The solubility of an organic compound is dictated by its molecular structure and the nature of the solvent. For 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, the key structural features influencing its solubility are:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar aprotic and protic solvents.

-

Methoxy Group (-OCH3): The ether linkage is polar and can also accept hydrogen bonds, contributing to solubility in more polar solvents.

-

Methyl Group (-CH3): This is a nonpolar, electron-donating group that increases the lipophilicity of the molecule.

-

Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and highly lipophilic group. The C-F bonds are polar, but the symmetrical nature of the CF3 group can reduce its overall molecular dipole moment. Its presence is expected to significantly enhance solubility in nonpolar and weakly polar solvents.

Based on these features, it is anticipated that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde will exhibit good solubility in a range of common organic solvents, from nonpolar hydrocarbons to polar aprotic solvents. Its solubility in polar protic solvents like alcohols will be influenced by the balance between the polar functional groups and the overall lipophilicity of the molecule.

Table 1: Physicochemical Properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

| Property | Value | Reference |

| CAS Number | 1431329-77-9 | |

| Molecular Formula | C10H9F3O2 | |

| Molecular Weight | 218.175 g/mol | |

| Appearance | Solid (Expected) | Inferred from similar compounds |

| Sensitivity | Air sensitive |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of organic solvents can be quantified by various scales, such as the dielectric constant or the polarity index.

For 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde, we can predict its relative solubility in different classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring, methyl group, and trifluoromethyl group suggests good solubility in these solvents.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent solvents for a wide range of organic compounds. Good solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran, Dimethylformamide): The aldehyde and methoxy groups will interact favorably with these solvents through dipole-dipole interactions, leading to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents will depend on the ability of the aldehyde and methoxy groups to accept hydrogen bonds. While some solubility is expected, it may be lower than in polar aprotic solvents due to the energetic cost of disrupting the hydrogen-bonding network of the solvent.

In the absence of experimental data, computational models can provide estimations of solubility.[4][5] Quantitative Structure-Property Relationship (QSPR) models, for instance, use molecular descriptors to predict physical properties like solubility.[4][5]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9][10] It involves equilibrating an excess of the solid compound with a known volume of solvent at a constant temperature.

Experimental Protocol: Shake-Flask Method

Materials:

-

4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde to a series of scintillation vials.

-

To each vial, add a known volume (e.g., 5.0 mL) of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation: The obtained solubility data should be presented in a clear and organized table.

Table 2: Hypothetical Solubility Data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde at 25 °C

| Solvent | Solvent Class | Dielectric Constant | Solubility (g/L) |

| Hexane | Nonpolar | 1.88 | (To be determined) |

| Toluene | Nonpolar | 2.38 | (To be determined) |

| Dichloromethane | Halogenated | 9.08 | (To be determined) |

| Acetone | Polar Aprotic | 20.7 | (To be determined) |

| Ethyl Acetate | Polar Aprotic | 6.02 | (To be determined) |

| Methanol | Polar Protic | 32.7 | (To be determined) |

| Ethanol | Polar Protic | 24.5 | (To be determined) |

Visualization of Experimental Workflow: